molecular formula C12H12N2 B14163225 3,4-Dihydro-6-methyl-1H-azepino(5,4,3-cd)indole CAS No. 3547-19-1

3,4-Dihydro-6-methyl-1H-azepino(5,4,3-cd)indole

Cat. No.: B14163225
CAS No.: 3547-19-1
M. Wt: 184.24 g/mol
InChI Key: AEOXHPCCCHFYCS-UHFFFAOYSA-N
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Description

3,4-Dihydro-6-methyl-1H-azepino(5,4,3-cd)indole is a heterocyclic compound that belongs to the indole family. Indoles are significant in natural products and drugs due to their diverse biological activities. This compound features a unique azepinoindole structure, which makes it an interesting subject for chemical and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-6-methyl-1H-azepino(5,4,3-cd)indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the tricyclic indole structure. This reaction typically uses methanesulfonic acid under reflux in methanol, yielding the desired product in good yield .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-6-methyl-1H-azepino(5,4,3-cd)indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted indoles with various functional groups .

Scientific Research Applications

3,4-Dihydro-6-methyl-1H-azepino(5,4,3-cd)indole has several scientific research applications:

    Chemistry: It serves as a precursor for synthesizing more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and as a building block for pharmaceuticals

Mechanism of Action

The mechanism of action of 3,4-Dihydro-6-methyl-1H-azepino(5,4,3-cd)indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-6-methyl-1H-azepino(5,4,3-cd)indole is unique due to its specific azepinoindole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

3547-19-1

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

9-methyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),9-pentaene

InChI

InChI=1S/C12H12N2/c1-8-10-3-2-4-11-12(10)9(7-14-11)5-6-13-8/h2-4,7,14H,5-6H2,1H3

InChI Key

AEOXHPCCCHFYCS-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCC2=CNC3=CC=CC1=C23

Origin of Product

United States

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